![molecular formula C22H16N2O4 B11963278 3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid CAS No. 104752-19-4](/img/structure/B11963278.png)
3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Terephthalaylidene-bis(3-carboxyaniline) is a heterocyclic organic compound with the molecular formula C22H16N2O4 and a molecular weight of 372.38 g/mol . It is known for its unique structure, which includes two carboxyaniline groups connected by a terephthalaylidene linkage. This compound is primarily used in research and experimental applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Terephthalaylidene-bis(3-carboxyaniline) typically involves the condensation reaction between terephthalaldehyde and 3-aminobenzoic acid . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
The production process involves maintaining high purity standards and controlled reaction conditions to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Terephthalaylidene-bis(3-carboxyaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Terephthalaylidene-bis(3-carboxyaniline) has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N’-Terephthalaylidene-bis(3-carboxyaniline) involves its interaction with various molecular targets and pathways. The compound can form coordination complexes with metal ions, which can influence its biological and chemical activities . The imine groups in the compound can also participate in nucleophilic addition reactions, affecting its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Terephthalaylidene-bis(4-methoxyaniline): Similar structure but with methoxy groups instead of carboxy groups.
N,N’-Terephthalaylidene-bis(4-fluoroaniline): Contains fluoro groups instead of carboxy groups.
N,N’-Terephthalaylidene-bis(3-pyridyl)terephthalamide: Features pyridyl groups instead of carboxyaniline groups.
Uniqueness
N,N’-Terephthalaylidene-bis(3-carboxyaniline) is unique due to its carboxyaniline groups, which provide distinct chemical properties and reactivity compared to its analogs. The presence of carboxy groups enhances its potential for forming hydrogen bonds and participating in various chemical reactions .
Eigenschaften
CAS-Nummer |
104752-19-4 |
|---|---|
Molekularformel |
C22H16N2O4 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
3-[[4-[(3-carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid |
InChI |
InChI=1S/C22H16N2O4/c25-21(26)17-3-1-5-19(11-17)23-13-15-7-9-16(10-8-15)14-24-20-6-2-4-18(12-20)22(27)28/h1-14H,(H,25,26)(H,27,28) |
InChI-Schlüssel |
JAZTUPYMICDXGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)C=NC3=CC=CC(=C3)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11963195.png)
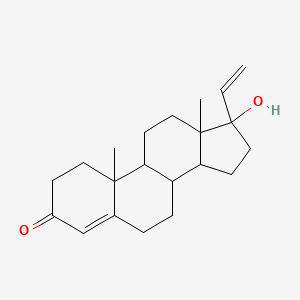
![3-[(4-Tert-butylphenyl)sulfanyl]propanoic acid](/img/structure/B11963203.png)


![5-(phenoxymethyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11963218.png)
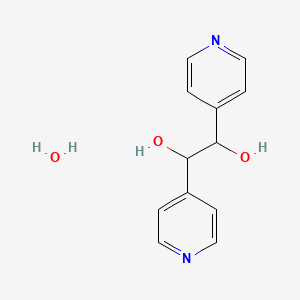
![Dimethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11963235.png)
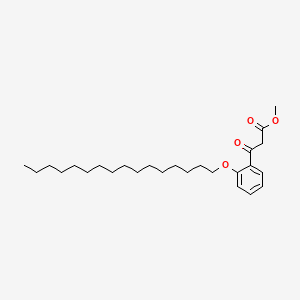
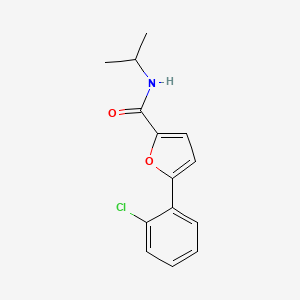
![3-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}-4-methoxybenzenesulfonyl fluoride](/img/structure/B11963271.png)
![1-(furan-2-yl)-N-[(E)-furan-2-ylmethylidene]-N'-[(Z)-furan-2-ylmethylidene]methanediamine](/img/structure/B11963274.png)
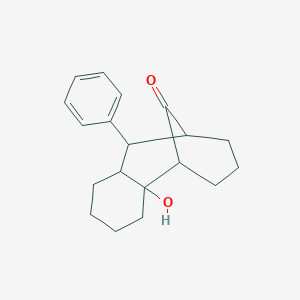
![4-Methyl-N-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide](/img/structure/B11963285.png)
